molecular formula C20H21N3O3 B2921277 1-(4-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941951-88-8

1-(4-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No. B2921277
M. Wt: 351.406
InChI Key: XLFMOWRBXJZLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as AM-1241, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptor type 2 (CB2) and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.

Scientific Research Applications

Synthesis and Characterization

A novel approach in the synthesis of urea derivatives involves the combination of various pharmacophoric moieties to create compounds with potential biological activities. For instance, the synthesis of urea, thiourea, and selenourea derivatives containing thiazole moieties has been demonstrated, highlighting the versatility of urea derivatives in drug design and development. These compounds exhibit potent antioxidant activity, suggesting their utility in therapeutic applications (Reddy et al., 2015).

Antitumor Activities

The antitumor potential of urea derivatives is significant, with specific compounds demonstrating activity against various cancer cell lines. For example, 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea has been synthesized and characterized, showing promising antitumor activity in MTT assays. Docking studies further rationalize its potency in targeting CDK4, a critical enzyme in cell cycle regulation, indicating its potential in cancer therapy (Hu et al., 2018).

Enzyme Inhibition

Urea derivatives have been explored for their enzyme inhibition properties, particularly targeting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases. A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed antiacetylcholinesterase activity, optimizing the spacer length for effective interaction with the enzyme's active site (Vidaluc et al., 1995). This highlights the therapeutic potential of urea derivatives in managing conditions such as Alzheimer's disease.

Anion Sensing

The utility of urea derivatives extends to chemical sensing, where specific compounds have been designed for anion detection. N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits solvatochromism, enabling the detection of analytes like fluoride ions, which form strong hydrogen bonds with the amido hydrogen atom. This property is useful in developing sensors for environmental and biological applications (Bohne et al., 2005).

properties

IUPAC Name

1-(4-acetylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14(24)15-7-9-16(10-8-15)21-20(25)22-18-13-23(11-12-26-2)19-6-4-3-5-17(18)19/h3-10,13H,11-12H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFMOWRBXJZLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

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